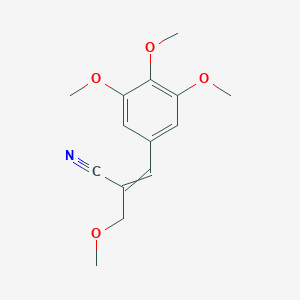

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile

Description

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile is a nitrile-substituted cinnamyl derivative featuring a trimethoxybenzene core and a methoxymethyl substituent at the 2-position. Its structure combines aromatic methoxy groups, which enhance electron-donating effects and steric bulk, with a nitrile group that confers polarity and reactivity. This compound is structurally related to natural cinnamaldehyde derivatives and synthetic intermediates used in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

(E)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSZKNEPFLURM-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7520-69-6 | |

| Record name | 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007520696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with methoxymethyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxymethyl and trimethoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4,5-Trimethoxycinnamic Acid

- Functional Group : Carboxylic acid vs. nitrile.

- Reactivity : The carboxylic acid group in 3,4,5-trimethoxycinnamic acid facilitates esterification or amidation, whereas the nitrile in the target compound enables nucleophilic additions or reductions to amines.

- Solubility : The nitrile group may reduce aqueous solubility compared to the ionizable carboxylic acid.

- Applications : 3,4,5-Trimethoxycinnamic acid is a precursor for anticoagulants, while the nitrile derivative’s metabolic stability (due to the nitrile group) could favor use in prodrug design .

3,4,5-Trimethoxyphenylacetonitrile

- Backbone : Lacks the cinnamyl double bond present in the target compound.

Cinnamaldehyde Derivatives

- Key Differences :

- trans-p-Methoxy Cinnamaldehyde : The aldehyde group is highly reactive toward nucleophiles (e.g., in Schiff base formation), whereas the nitrile in the target compound offers stability under acidic/basic conditions .

- Bioactivity : Cinnamaldehyde derivatives exhibit antimicrobial properties, but the nitrile group in 3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile may enhance resistance to metabolic degradation, extending half-life in biological systems .

Methoxymethyl-Substituted Nucleosides

- Synthesis : Methoxymethyl groups in nucleosides (e.g., 5′-methoxymethyl-2′-O-MOE-thymidine) are introduced via alkylation with methyl iodide/NaH, similar to the target compound’s synthesis. However, steric hindrance from the cinnamyl backbone may reduce reaction yields compared to nucleoside derivatives .

- Coordination Chemistry: The methoxymethyl oxygen in the target compound can coordinate to metals (e.g., zirconium), influencing stereochemical outcomes in cyclization reactions—a property less pronounced in non-aromatic methoxymethyl compounds .

Comparative Data Table

Biological Activity

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile (TMCMC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of TMCMC, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

TMCMC is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 237.25 g/mol

The structure includes three methoxy groups and a nitrile functional group, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

TMCMC has demonstrated significant antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that TMCMC is effective in inhibiting bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that TMCMC could be developed as a potential antibacterial agent.

Antioxidant Properties

Research indicates that TMCMC possesses antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

- IC50 Value : 25 µg/mL (lower values indicate higher antioxidant capacity)

This antioxidant activity may contribute to its protective effects against various diseases linked to oxidative damage.

Anti-inflammatory Effects

TMCMC has shown promise in reducing inflammation in vitro. In studies using lipopolysaccharide (LPS)-stimulated macrophages, TMCMC significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | TMCMC Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

These findings suggest that TMCMC may be beneficial in treating inflammatory conditions.

The biological activities of TMCMC may be attributed to its structural features. The methoxy groups enhance lipophilicity, facilitating cellular uptake and interaction with biological targets. The nitrile group may play a role in modulating enzyme activity involved in inflammation and microbial resistance.

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of TMCMC against multidrug-resistant strains of bacteria highlighted its potential as a lead compound for developing new antibiotics. The study found that TMCMC not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.

- Oxidative Stress Mitigation : In an animal model of oxidative stress-induced liver damage, administration of TMCMC resulted in a significant reduction in liver enzymes indicative of hepatotoxicity. This study supports the compound's role as a protective agent against oxidative damage.

Q & A

Q. What are the standard synthetic routes for 3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile, and what catalysts or conditions are critical for high yield?

The compound is synthesized via methoxymethylation of 3,4,5-trimethoxybenzaldehyde derivatives. Key steps include:

- Methoxymethylation : Methyl iodide and NaH in DMF are used to introduce the methoxymethyl group, as demonstrated in phosphoramidite synthesis (e.g., 5′-methoxymethyl derivatives) .

- Cinnamonitrile formation : A Knoevenagel condensation or similar reaction between aldehyde precursors and cyanoacetic acid derivatives under basic conditions.

Critical conditions include anhydrous environments and controlled temperatures (e.g., 0–25°C) to minimize side reactions like hydrolysis or isomerization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, methoxy C-O stretches at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves methoxymethyl (δ ~3.3–3.5 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and trimethoxy aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 292.1) .

Q. What are the primary functional groups in this compound, and how do they influence reactivity?

- Trimethoxy aromatic ring : Enhances electron-donating effects, stabilizing intermediates in electrophilic substitutions .

- Methoxymethyl group : Increases steric hindrance, reducing nucleophilic attack on the adjacent nitrile group .

- Cinnamonitrile backbone : The α,β-unsaturated nitrile participates in Michael additions or cycloadditions .

Advanced Research Questions

Q. How can researchers optimize the separation of cis/trans isomers in cinnamonitrile derivatives during synthesis?

- Fractional distillation : Effective for low-polarity isomers (e.g., trans isomers distill at lower pressures; ~80–100°C at 18 mmHg) .

- Crystallization : Differential solubility in hexane/ethyl acetate mixtures isolates cis isomers (purity >99% achieved via melt crystallization) .

- Chromatography : Reverse-phase HPLC with C18 columns resolves isomers using acetonitrile/water gradients (retention times vary by ~2–3 minutes) .

Q. What strategies mitigate decomposition during the synthesis or purification of methoxymethyl-substituted cinnamonitriles?

- Gentle distillation : Avoid temperatures >130°C to prevent nitrile degradation (decomposition <3% observed under optimized conditions) .

- Inert atmosphere : Use N₂/Ar to prevent oxidation of methoxymethyl groups during storage .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. How does the electronic environment of the methoxymethyl group affect the compound’s stability under acidic or basic conditions?

- Acidic conditions : Methoxymethyl groups undergo hydrolysis to hydroxymethyl derivatives (pH <3, accelerated by H⁺). Stability studies in HCl (0.1–1 M) show <10% degradation over 24 hours at 25°C .

- Basic conditions : The nitrile group may hydrolyze to amides/carboxylic acids (pH >10). Use buffered solutions (pH 7–8) during biological assays .

Q. In designing structure-activity relationship (SAR) studies, how should one approach modifying the methoxymethyl or trimethoxy moieties to enhance biological activity?

- Trimethoxy modifications : Replace one methoxy group with halogens (e.g., Cl, Br) to modulate lipophilicity and receptor binding .

- Methoxymethyl alternatives : Substitute with ethoxymethyl or acetoxymethyl groups to study steric effects on cytotoxicity .

- Backbone variation : Replace nitrile with esters or amides to evaluate enzymatic stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.